Product packaging for Lauroyl methyl glucamide(Cat. No.:CAS No. 87051-15-8)

Lauroyl methyl glucamide

Cat. No.: B1624551
CAS No.: 87051-15-8
M. Wt: 377.5 g/mol
InChI Key: OGUKJRCPWCNIQL-QFHJOOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lauroyl methyl glucamide is a non-ionic surfactant derived from renewable resources, specifically from the reaction of lauric acid and N-methyl glucamine . Its structure, featuring an amide bond, provides stability under alkaline conditions, making it a compound of interest for developing environmentally friendly, biodegradable formulations . In research and development, it is primarily valued for its surfactant and skin-conditioning properties . Its main applications include serving as a key ingredient in the formulation of mild and effective skin-care and hair-care products , and it is also studied for use as a pesticide intermediate in the agrochemical industry . The global market for this compound is projected to grow, driven by increasing demand for sustainable and biodegradable surfactant solutions in various industries . From a research perspective, its synthesis can be optimized through enzymatic methods, such as using immobilized lipase from Candida antarctica , offering a more environmentally benign pathway to achieve high yields and purity . Analytical methods for monitoring its synthesis and purity have been developed, including an environmentally evaluated HPLC-ELSD technique that effectively separates and detects the reaction components . This product is intended for research use only (RUO) and is not meant for personal, cosmetic, or commercial application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H39NO6 B1624551 Lauroyl methyl glucamide CAS No. 87051-15-8

Properties

CAS No.

87051-15-8

Molecular Formula

C19H39NO6

Molecular Weight

377.5 g/mol

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanamide

InChI

InChI=1S/C19H39NO6/c1-3-4-5-6-7-8-9-10-11-12-17(24)20(2)13-15(22)18(25)19(26)16(23)14-21/h15-16,18-19,21-23,25-26H,3-14H2,1-2H3/t15-,16+,18+,19+/m0/s1

InChI Key

OGUKJRCPWCNIQL-QFHJOOASSA-N

SMILES

CCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Other CAS No.

87246-72-8
87051-15-8

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Process Optimization for N Lauroyl N Methyl Glucamide

Biocatalytic Synthesis Approaches

Enzymatic synthesis of N-Lauroyl-N-methyl glucamide presents several advantages, including high selectivity and the avoidance of harsh reaction conditions and toxic organic solvents. ugm.ac.id Lipases, in particular, have been extensively studied and utilized as effective biocatalysts for the amidation reaction between a fatty acid, such as lauric acid, and N-methylglucamine. ugm.ac.idresearchgate.net

Mechanism of Lipase-Mediated Amidification

The lipase-catalyzed synthesis of N-Lauroyl-N-methyl glucamide involves the formation of an amide bond between the hydrophobic lauric acid and the hydrophilic N-methylglucamine. nih.gov The reaction mechanism, however, is not a simple direct amidation. The enzymatic process can yield a mixture of the desired amide and an amide-ester as a by-product. researchgate.netnih.gov

The proposed mechanism involves the lipase (B570770) facilitating the reaction between N-methylglucamine and a fatty acid or its methyl ester. researchgate.net This can lead to the formation of not only the target N-lauroyl-N-methyl glucamide (amide) but also ester by-products. These esters can further react with the acyl donor, resulting in the formation of an amide-ester, which is often the major by-product. researchgate.net In some solvent-free reaction conditions, a subsequent hydrolysis step under mild alkaline conditions can be employed to convert the amide-ester to the final amide product, achieving a high final yield. nih.gov

Optimization of Enzymatic Reaction Parameters

To maximize the yield and efficiency of the biocatalytic synthesis of N-Lauroyl-N-methyl glucamide, several reaction parameters must be carefully optimized. Studies have utilized Response Surface Methodology (RSM) to investigate the interactive effects of these parameters and determine the optimal conditions for the reaction. ugm.ac.idresearchgate.net

The molar ratio of the substrates, N-methylglucamine (MGL) and lauric acid (AL), plays a crucial role in the reaction outcome. Research indicates that an equimolar ratio (1:1) of MGL to lauric acid is optimal for achieving a high yield of N-Lauroyl-N-methyl glucamide. ugm.ac.idresearchgate.net While some studies on similar compounds have suggested using an excess of the fatty acid to improve the solubility of the amine through the formation of an ion pair complex, for the synthesis of lauroyl-N-methyl glucamide, a 1:1 ratio has been found to be most effective. ugm.ac.id

Temperature is a critical parameter in enzymatic reactions, influencing both the reaction rate and the stability of the enzyme. For the synthesis of N-Lauroyl-N-methyl glucamide, it has been observed that temperature has the most significant influence on the reaction yield among the studied parameters. ugm.ac.idresearchgate.net The optimal temperature range for this reaction using Novozyme 435® has been determined to be between 50-55°C. ugm.ac.idresearchgate.net Within this range, the enzyme exhibits high activity, leading to a lauric acid conversion of 64.5% and a product yield of 96.5%. ugm.ac.idresearchgate.net

ParameterOptimal ValueLauric Acid Conversion (%)Yield (%)Reference
Substrate Molar Ratio (MGL:AL)1:164.596.5 ugm.ac.id, researchgate.net
Enzyme Concentration (% w/w)864.596.5 ugm.ac.id, researchgate.net
Temperature (°C)50-5564.596.5 ugm.ac.id, researchgate.net

Development of Solvent-Free Synthetic Protocols

A significant advancement in the green synthesis of N-Lauroyl-N-methyl glucamide is the development of solvent-free reaction systems. researchgate.net Traditional enzymatic synthesis often employs organic solvents to overcome the solubility issues of the polar N-methylglucamine and the nonpolar lauric acid. ugm.ac.id However, these solvents add to the environmental impact and downstream processing costs.

Solvent-free synthesis offers a more sustainable alternative. researchgate.net In such systems, the reaction is typically carried out at an elevated temperature where the substrates are in a molten state. One approach involves using a mixture of lauric acid and its methyl ester with N-methylglucamine. nih.gov While this may initially result in a lower yield of the desired amide and a significant amount of the amide-ester by-product, a subsequent simple hydrolysis step can lead to a final amide yield of up to 99%. nih.govresearchgate.net This method not only eliminates the need for organic solvents but also results in a product that is substantially free of residual N-methylglucamine. researchgate.net

Analysis of By-product Formation and Strategies for Minimization

A critical aspect of optimizing the synthesis of N-Lauroyl-N-methyl glucamide is controlling the formation of undesirable by-products. The primary by-products identified are amide-esters, diacyl compounds, and unreacted N-methyl glucamine (MEG). researchgate.net

In solvent-free enzymatic systems, the co-existence of lauric acid and its methyl ester can lead to the formation of N-O-dilauroyl-N-methyl glucamide, an amide-ester by-product. This occurs through a competitive esterification reaction. Another potential impurity is the formation of diacyl by-products, which can be mitigated by carefully controlling the reaction stoichiometry. Furthermore, residual N-methyl glucamine (MEG) in the final product is highly undesirable as it can be a precursor to the formation of carcinogenic nitrosamines. researchgate.netnih.gov

Several strategies have been developed to minimize the formation of these by-products:

Molar Ratio Control: Maintaining a strict 1:1 molar ratio between N-methyl glucamine and lauric acid is crucial for minimizing the formation of diacyl by-products and maximizing the yield of the desired mono-amide. ugm.ac.id

Reaction Condition Optimization: The use of Response Surface Methodology (RSM) has proven effective in optimizing reaction parameters. Studies have identified that factors such as enzyme concentration, substrate molar ratio, and temperature significantly influence yield and by-product formation. ugm.ac.idresearchgate.net For instance, one optimization study determined the ideal conditions to be an 8% (w/w) enzyme concentration and a temperature of 50–55°C with a 1:1 molar ratio, which resulted in a 96.5% yield of N-Lauroyl-N-methyl glucamide. ugm.ac.idresearchgate.netugm.ac.id

Post-Synthesis Hydrolysis: In solvent-free biocatalytic methods, a simple hydrolysis step can be introduced after the initial reaction. This step effectively breaks down the amide-ester by-product, leading to a final amide yield of up to 99% and a product that is essentially free of the problematic residual MEG. researchgate.net

Solvent Selection: In solvent-based enzymatic synthesis, the choice of solvent is critical. A polar solvent like tert-amyl alcohol has been identified as ideal because it can effectively solubilize both the hydrophilic N-methyl glucamine and the hydrophobic lauric acid, facilitating the reaction while maintaining lipase activity. ugm.ac.id

Enzyme Recovery and Reusability Studies in N-Lauroyl-N-methyl glucamide Production

The economic viability and environmental footprint of the biocatalytic synthesis of N-Lauroyl-N-methyl glucamide are significantly enhanced by the ability to recover and reuse the enzyme catalyst. The most commonly studied enzyme for this process is immobilized lipase from Candida antarctica, commercially known as Novozym 435®.

Research has consistently demonstrated the robust reusability of this enzyme. One study reported that Novozym 435® retained over 80% of its initial activity even after five consecutive reaction cycles in a tert-amyl alcohol solvent system. Another investigation into the reusability of immobilized lipase for producing various alkanolamides found that for the synthesis of N-Lauroyl-N-methyl glucamide specifically, the enzyme could be reused up to four times with only a minor decrease in reactivity. arpnjournals.org The study highlighted that the reduction in lauric acid conversion was less pronounced compared to the synthesis of other amides, suggesting high stability in this particular reaction. arpnjournals.org The enzyme's stability is also temperature-dependent; it was found to be stable for approximately 14 days at 90°C under conditions where water, a by-product of the reaction, is continuously removed. arpnjournals.org

Enzyme Reusability Study Number of Cycles Remaining Activity/Conversion Reference
Novozym 435® in tert-amyl alcohol5>80%
Immobilized Lipase (general alkanolamide synthesis)4Slight reduction in reactivity; decrease is not obvious arpnjournals.org

Chemical Synthesis Pathways

While biocatalytic methods offer environmental advantages, chemical synthesis pathways for N-Lauroyl-N-methyl glucamide are also well-established, often favored for their high yields and scalability.

A prevalent industrial method is a two-step process. nih.govresearchgate.net

Formation of N-methyl glucamine (MEG): Glucose is reacted with methylamine (B109427) in the presence of a Raney nickel catalyst to produce the intermediate, N-methyl glucamine. nih.govresearchgate.net

Amidation: The synthesized MEG is then reacted with a fatty acid methyl ester, such as methyl laurate. This condensation reaction is typically carried out using a strong base catalyst like sodium methoxide (B1231860) to yield the final N-Lauroyl-N-methyl glucamide product. nih.govresearchgate.netresearchgate.net

Another described chemical route involves the direct condensation of N-methyl glucamine with lauroyl chloride under controlled anhydrous conditions. The Schotten-Baumann reaction, a general method for preparing amides from amines and acid chlorides, is also applicable to the synthesis of sugar amides like N-Lauroyl-N-methyl glucamide. core.ac.uk

Comparative Analysis of Chemical and Biocatalytic Synthesis Efficiencies

Both chemical and biocatalytic synthesis routes present distinct advantages and disadvantages regarding efficiency, environmental impact, and product purity.

Chemical synthesis is noted for its high reaction yields and suitability for large-scale industrial production. For example, the traditional process using a sodium methoxide catalyst reports a yield of 95%. researchgate.netresearchgate.net However, this efficiency comes at a cost. Chemical pathways often require harsh reaction conditions, high energy consumption, and may use toxic reagents. researchgate.net Furthermore, they can suffer from low regioselectivity, leading to the formation of undesired by-products. The 95% yield achieved via the sodium methoxide route, for instance, still left 5% unreacted MEG in the final product. researchgate.netresearchgate.net

Biocatalytic synthesis , primarily using lipases, is lauded as a "green" alternative. researchgate.net Its key advantages include high selectivity, which minimizes by-product formation, and the ability to operate under mild, solvent-free conditions. researchgate.net A solvent-free enzymatic method, when combined with a subsequent hydrolysis step, can achieve a final amide yield of 99%, with the resulting product being virtually free of residual MEG. researchgate.net An optimized enzymatic process in a solvent system has also demonstrated high yields of 96.5%. ugm.ac.idresearchgate.net The main drawback of the enzymatic approach can be a lower reaction rate or yield compared to chemical methods in non-optimized systems, which has historically been a challenge for industrial-scale development. ugm.ac.id

Parameter Chemical Synthesis (Sodium Methoxide Catalyst) Biocatalytic Synthesis (Novozym 435®)
Reported Yield 95% researchgate.netresearchgate.netUp to 99% (solvent-free with hydrolysis) researchgate.net, 96.5% (in solvent) ugm.ac.id
Reaction Conditions Harsh, high energy consumption researchgate.netMild, lower temperature researchgate.net
Key By-products 5% residual N-methyl glucamine (MEG) researchgate.netresearchgate.netAmide-ester (can be removed by hydrolysis) researchgate.net
Environmental Impact Relies on potentially toxic reagents researchgate.net"Green" process, uses renewable catalyst researchgate.net
Selectivity Lower regioselectivity researchgate.netHigh chemo- and regioselectivity researchgate.net

Exploration of Alternative Catalytic Systems in Chemical Synthesis

Research into the synthesis of N-Lauroyl-N-methyl glucamide and related compounds continues to explore novel catalytic systems to improve efficiency and sustainability. In traditional chemical synthesis, sodium methoxide serves as a common strong base catalyst for the amidation step, while Raney nickel is the standard for the initial production of the N-methyl glucamine intermediate. nih.govresearchgate.netresearchgate.net

Studies on similar alkanolamides have investigated other metal catalysts. For example, the use of a Zirconium tetrachloride (ZrCl4) catalyst in the synthesis of coco fatty acid amide was shown to significantly reduce the required reaction time. arpnjournals.org This suggests that alternative Lewis acid metal catalysts could be a promising area of exploration for optimizing the chemical synthesis of N-Lauroyl-N-methyl glucamide.

For the broader class of sugar amides, other advanced catalytic systems have been described in the literature, indicating further potential avenues for synthesis. These include the use of Silver perchlorate (B79767) (AgClO4) and Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) for the reaction of glucose pentaacetate with dodecyl nitrile. core.ac.uk

Advanced Analytical and Characterization Techniques for N Lauroyl N Methyl Glucamide

Chromatographic Separations and Quantification

Chromatographic techniques are indispensable for the analysis of N-Lauroyl-N-methyl glucamide, allowing for the separation and quantification of the target compound from a complex mixture of reactants, intermediates, and by-products.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) has been established as a superior method for the analysis of N-Lauroyl-N-methyl glucamide and its related compounds. nih.govresearchgate.net This is particularly significant because key components in its synthesis, such as the reactant N-methylglucamine (MEG), lack a UV chromophore, rendering them undetectable by common UV-Vis detectors. d-nb.inforesearchgate.net Similarly, refractive index (RI) detectors are often unsuitable for gradient elution methods required for complex sample analysis. d-nb.inforesearchgate.net

The enzymatic synthesis of N-Lauroyl-N-methyl glucamide involves the reaction of N-methylglucamine (a hydrophilic acyl acceptor) with lauric acid or its esters (hydrophobic acyl donors). nih.govd-nb.info A significant challenge in monitoring this reaction is the simultaneous analysis of compounds with widely differing polarities. redalyc.org An effective HPLC-ELSD method has been developed to separate and quantify the highly polar N-methylglucamine, the nonpolar lauric acid, the desired product with intermediate polarity (N-Lauroyl-N-methyl glucamide), and a nonpolar by-product, an amide-ester. researchgate.netredalyc.org

A gradient elution program is typically employed, utilizing a mobile phase consisting of methanol (B129727) and water with an additive like trifluoroacetic acid, on a reverse-phase column (e.g., LiChrospher® 100 RP-18). d-nb.info This method allows for the baseline separation of all key components within a reasonable run time. nih.govscience.gov The ELSD is optimized for the detection of these non-volatile analytes, with parameters such as nebulizer temperature and gas flow rate adjusted to achieve optimal sensitivity. nih.govd-nb.info This method has demonstrated a low limit of detection (LOD) for N-methylglucamine, enabling the detection of trace amounts in the final product. d-nb.inforesearchgate.net

Below is an interactive data table summarizing the typical components analyzed in the synthesis of N-Lauroyl-N-methyl glucamide using HPLC-ELSD.

AnalyteRole in SynthesisPolarity
N-methylglucamine (MEG)Reactant (Acyl Acceptor)High
Lauric AcidReactant (Acyl Donor)Low
N-Lauroyl-N-methyl glucamide Product (Amide) Intermediate
Amide-EsterBy-productLow

The greenness of analytical methods is a growing concern, and the HPLC-EAT (Environmental Assessment Tool) framework has been applied to evaluate the environmental impact of the HPLC-ELSD method for N-Lauroyl-N-methyl glucamide analysis. nih.govd-nb.info The HPLC-EAT software assesses the safety, health, and environmental impacts of the solvents and reagents used in the chromatographic method. nih.gov The developed HPLC-ELSD method for N-Lauroyl-N-methyl glucamide has been shown to have an acceptable environmental profile, indicating a move towards more sustainable analytical practices in the chemical industry. researchgate.netredalyc.org

Hyphenated Mass Spectrometry (LC-MS/MS) for Molecular Confirmation and Pathway Elucidation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification of compounds and for gaining insights into reaction pathways. In the context of N-Lauroyl-N-methyl glucamide synthesis, LC-MS/MS has been instrumental in confirming the molecular identity of the desired amide product and a key by-product. nih.govd-nb.info

The electrospray ionization (ESI) source, typically operated in positive ion mode, is well-suited for the analysis of N-Lauroyl-N-methyl glucamide and its related compounds. d-nb.info These molecules, lacking strongly acidic or basic functional groups, tend to form adducts with ions present in the mobile phase. d-nb.info The mass spectra of both the N-Lauroyl-N-methyl glucamide and the amide-ester by-product show an abundant protonated molecular ion [M+H]⁺. d-nb.info

Tandem mass spectrometry (MS/MS) provides further structural confirmation through the analysis of fragmentation patterns. A characteristic fragmentation observed for both the amide and the amide-ester is the loss of a water molecule [M-H₂O]⁺ during collision-induced dissociation. d-nb.info The fragmentation patterns obtained are highly consistent with the proposed chemical structures, providing unambiguous confirmation. d-nb.inforesearchgate.net

The identification of the amide-ester by-product via LC-MS/MS offers insight into a potential side reaction occurring during synthesis. This by-product is likely formed through the esterification of one of the hydroxyl groups on the glucamine moiety with another molecule of lauric acid. The ability of LC-MS/MS to identify such low-level impurities is crucial for optimizing reaction conditions to maximize the yield of the desired N-Lauroyl-N-methyl glucamide and minimize by-product formation.

The following table presents the major ions observed by positive electrospray ionization mass spectrometry (ESI-MS) for N-Lauroyl-N-methyl glucamide and its amide-ester by-product.

CompoundMolecular Weight ( g/mol )Major Ion Observed
N-Lauroyl-N-methyl glucamide (Amide)377.5[M+H]⁺
O-lauroyl-N-lauroyl methyl glucamide (Amide-Ester)559.0[M+H]⁺

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide valuable information about the functional groups present in a molecule, complementing the data obtained from chromatographic and mass spectrometric analyses.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used for the structural confirmation of N-Lauroyl-N-methyl glucamide by identifying its characteristic functional groups. The IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds.

The key functional groups present in N-Lauroyl-N-methyl glucamide are the amide group, multiple hydroxyl groups, and the long alkyl chain. The characteristic absorption bands in the IR spectrum corresponding to these groups confirm the successful synthesis of the target molecule.

A detailed analysis of the FTIR spectrum would reveal the following characteristic absorptions:

O-H Stretching: A broad and strong absorption band is expected in the region of 3550-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) groups of the glucamine moiety. ucla.edu

N-H Stretching (of amide): While this is a tertiary amide and thus has no N-H bond, any residual secondary amide would show a band in the 3500-3300 cm⁻¹ region. ucla.edu

C-H Stretching: Strong absorption bands in the 2950-2850 cm⁻¹ region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long lauroyl alkyl chain. vscht.cz

C=O Stretching (Amide I band): A strong and sharp absorption band is expected around 1690-1630 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the tertiary amide group. ucla.edu This is a key indicator of the formation of the amide linkage.

C-N Stretching: The stretching vibration of the C-N bond in the amide group typically appears in the fingerprint region.

C-O Stretching: Absorptions corresponding to the C-O stretching of the alcohol groups will be present in the 1200-1000 cm⁻¹ region.

The following interactive data table summarizes the expected characteristic infrared absorption bands for the functional groups in N-Lauroyl-N-methyl glucamide.

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
O-H3550 - 3200 (broad, strong)Stretching
C-H (alkyl)2950 - 2850 (strong)Stretching
C=O (tertiary amide)1690 - 1630 (strong)Stretching (Amide I)
C-O (alcohol)1200 - 1000 (medium)Stretching

Reaction Kinetics and Process Monitoring

The synthesis of N-lauroyl-N-methyl glucamide typically involves the amidation of N-methylglucamine (MEG) with lauric acid or its methyl ester, often catalyzed by enzymes such as lipase (B570770). researchgate.netresearchgate.net Understanding the kinetics of this reaction is fundamental to process optimization.

Continuous monitoring of the synthesis of N-lauroyl-N-methyl glucamide provides invaluable data for process control, enabling adjustments to be made in real-time to maintain optimal reaction conditions. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for monitoring the progress of the synthesis. Coupled with an Evaporative Light Scattering Detector (ELSD), HPLC can effectively quantify the concentrations of substrates (lauric acid and N-methylglucamine) and the N-lauroyl-N-methyl glucamide product. This technique allows for the tracking of substrate consumption and product formation throughout the reaction. For instance, a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water is a common setup for this analysis.

In addition to HPLC, other techniques can be utilized for real-time monitoring. While specific applications to N-lauroyl-N-methyl glucamide synthesis are not extensively detailed in the provided results, analogous applications in similar chemical processes suggest the potential of methods like Gas Chromatography (GC) for monitoring volatile reactants or byproducts.

The selection of a real-time monitoring technique depends on factors such as the specific reaction conditions (e.g., solvent-free or with a solvent), the nature of the reactants and products, and the required level of precision.

Table 1: Real-Time Analytical Monitoring Techniques for N-Lauroyl-N-methyl glucamide Synthesis

Analytical TechniquePrincipleApplication in Synthesis MonitoringKey Parameters Monitored
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) Separation of components based on their affinity to a stationary phase, followed by detection based on light scattering of nebulized particles. Quantifying substrates and products in enzymatic synthesis. Concentration of lauric acid, N-methylglucamine, and N-lauroyl-N-methyl glucamide.

The development of robust kinetic models is essential for predicting reaction behavior, optimizing process parameters, and designing efficient reactor systems. For the synthesis of N-lauroyl-N-methyl glucamide, kinetic studies have been conducted to elucidate the reaction mechanism and determine rate constants.

Research has shown that the enzymatic synthesis of N-lauroyl-N-methyl glucamide can follow pseudo-first-order kinetics with respect to the concentration of the limiting substrate, which is often N-methylglucamine. researchgate.net The rate of reaction is also influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.net

The derivation of a kinetic model typically involves the following steps:

Proposing a Reaction Mechanism: Based on chemical principles and experimental observations, a plausible reaction pathway is proposed. For the lipase-catalyzed synthesis, this involves the formation of an enzyme-substrate complex followed by acylation and product release. researchgate.net

Formulating Rate Equations: Mathematical equations describing the rate of change of reactant and product concentrations are derived based on the proposed mechanism. These equations incorporate rate constants for each elementary step.

Experimental Data Collection: The synthesis reaction is carried out under various conditions (e.g., different initial concentrations, temperatures) while monitoring the concentrations of reactants and products over time using techniques like HPLC. researchgate.net

Parameter Estimation and Model Validation: The experimental data is fitted to the proposed rate equations to determine the values of the kinetic parameters (e.g., rate constants). The validity of the model is then assessed by comparing the model predictions with experimental results under a range of conditions.

Studies have reported on the optimization of the molar ratio of lauric acid to N-methylglucamine to manage the viscosity of the reaction mixture and favor the amidation reaction over potential side reactions like esterification. researchgate.net The hydrolysis kinetics of a common byproduct, an amide-ester, have also been investigated and found to follow pseudo-first-order kinetics. researchgate.net

Table 2: Key Findings in Reaction Kinetic Studies of N-Lauroyl-N-methyl glucamide Synthesis

Study FocusKey FindingsKinetic Model Type
Enzymatic Synthesis Optimization The molar ratio of lauric acid to N-methylglucamine is a critical parameter influencing reaction viscosity and selectivity. researchgate.netNot explicitly stated, but optimization is based on reaction outcomes.
Byproduct Hydrolysis Kinetics The hydrolysis of the amide-ester byproduct follows pseudo-first-order kinetics. researchgate.netPseudo-first-order kinetics.

Interfacial and Supramolecular Assembly of N Lauroyl N Methyl Glucamide

Micellization Phenomena in Aqueous Media

The self-assembly of amphiphilic molecules like N-Lauroyl-N-methyl glucamide (LMG) into micelles in aqueous solutions is a fundamental phenomenon driven by the hydrophobic effect. This process involves the aggregation of surfactant monomers above a certain concentration, known as the critical micelle concentration (CMC), to form thermodynamically stable colloidal structures.

Determination and Mechanistic Interpretation of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which the formation of micelles becomes significant. For N-Lauroyl-N-methyl glucamide, the CMC is influenced by factors such as temperature, the presence of electrolytes, and the chemical structure of the surfactant itself.

The determination of the CMC for LMG is commonly achieved through surface tension measurements. A typical method involves plotting the surface tension of the solution as a function of the logarithm of the surfactant concentration. The point at which a sharp break in the curve occurs signifies the CMC. For instance, a study determined the CMC of N-lauroyl-N-methylglucamide (also referred to as MEGA-12) to be 2.48 × 10−4 mol/L. researchgate.net Another source indicates a CMC range of 0.1–0.5 mM at 25°C, which can vary with pH.

Mechanistically, below the CMC, LMG molecules exist predominantly as monomers in the bulk solution and at the air/water interface. As the concentration increases and reaches the CMC, the interface becomes saturated with surfactant molecules, and the formation of micelles in the bulk phase becomes energetically favorable. This aggregation sequesters the hydrophobic lauroyl tails from the aqueous environment, minimizing unfavorable interactions, while the hydrophilic methyl glucamide headgroups remain exposed to the water.

Factors influencing the CMC include:

Ionic Strength: The addition of electrolytes, such as NaCl, can compress the electrical double layer around the hydrophilic headgroups, which can affect micelle formation.

Temperature: Temperature can influence the hydration of the hydrophilic headgroup and the hydrophobic interactions of the tail, thereby affecting the CMC. Higher temperatures can disrupt the hydrogen bonding in the hydrophilic part of the molecule.

pH: Changes in pH can lead to the protonation of the glucamide headgroup, which in turn alters the process of micelle formation.

ParameterValueMethodReference
Critical Micelle Concentration (CMC)2.48 × 10⁻⁴ mol/LSurface Tension Measurement researchgate.net
Critical Micelle Concentration (CMC) at 25°C0.1–0.5 mMDu Noüy Ring Method
Maximum Surface Excess (Γmax)4.883 × 10⁻⁶ mol/m²Surface Tension Measurement researchgate.net
Minimum Area per Molecule (Amin)0.34 nm²Surface Tension Measurement researchgate.net

Thermodynamic Analysis of Micelle Formation

The process of micellization is governed by thermodynamic principles, and its analysis provides insights into the driving forces behind the self-assembly of N-Lauroyl-N-methyl glucamide. The change in Gibbs free energy of micellization (ΔGmic) is a key indicator of the spontaneity of the process.

The pseudophase separation model is a common framework used to describe micelle formation. pageplace.de This model treats the micellar phase as a separate phase from the monomeric solution. At the CMC, the system is considered to be in equilibrium between the monomers and the micelles. The standard Gibbs free energy of micellization can be approximated using the CMC value. wikipedia.org This model has been applied to study the mixed micellization of decanoyl-N-methylglucamide (a related compound) with other surfactants. researchgate.net

When N-Lauroyl-N-methyl glucamide is mixed with other surfactants, the behavior of the resulting mixed micelles can be described by the regular solution theory. mdpi.com This theory accounts for the interactions between the different surfactant molecules in the micelle. mdpi.com An interaction parameter, β, is used to quantify the synergism or antagonism between the surfactants. A negative value of β indicates a synergistic interaction, meaning the mixture forms micelles more readily than the individual components. mdpi.com Studies on mixed systems involving n-alkyl-N-methylglucamides (MEGA-n) and sodium dodecylsulfate (SDS) have shown a negative deviation from ideal mixing, indicating synergistic interactions. jst.go.jp The extent of this synergism was found to increase with the alkyl chain length of the MEGA-n surfactant. jst.go.jpresearchgate.net

Characterization of Micellar Aggregation Numbers

The micellar aggregation number (N) represents the average number of surfactant monomers that constitute a single micelle. This parameter is crucial for understanding the size and shape of the micelles formed by N-Lauroyl-N-methyl glucamide.

Various experimental techniques can be used to determine the aggregation number. One common method is time-resolved fluorescence quenching. acs.org This technique involves using a fluorescent probe and a quencher molecule. By analyzing the quenching kinetics, the aggregation number can be calculated. Another technique that can provide information about micellar structure is small-angle neutron scattering (SANS). acs.org

For related glucamide surfactants, SANS data has indicated the presence of anisotropic micelles, which can be cylindrical or discoidal depending on the alkyl chain length. acs.org The aggregation number can be influenced by factors such as temperature and the presence of additives. In one study, the mean aggregation number was determined using a fluorimetric technique where the concentration of micelles was calculated from the total surfactant concentration and the CMC. jh.edu

Probing Microenvironmental Properties of Micelles (e.g., Micropolarity, Microviscosity)

The interior of a micelle creates a unique microenvironment distinct from the bulk aqueous solution. The properties of this environment, such as its polarity and viscosity, can be investigated using molecular probes, typically fluorescent molecules whose spectral properties are sensitive to their immediate surroundings.

Micropolarity: The polarity within the micellar core and the palisade layer (the region between the core and the hydrophilic headgroups) is a critical parameter influencing the solubilization of nonpolar substances. A common method to probe micropolarity is through the fluorescence emission spectrum of pyrene. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is sensitive to the polarity of the probe's environment. A lower I₁/I₃ ratio indicates a more nonpolar environment. For mixed micelles of decanoyl-N-methylglucamide (a shorter-chain homolog of lauroyl methyl glucamide) and the anionic surfactant sodium dodecyl sulfate (B86663) (SDS), studies have shown that an increasing proportion of SDS in the mixed micelle leads to a more dehydrated, or less polar, structure. nih.gov This suggests that the inclusion of the charged surfactant alters the water penetration into the palisade layer of the nonionic micelle. nih.gov

Microviscosity: Microviscosity refers to the local viscosity experienced by a molecule within the micelle, which affects diffusion and reaction rates within this confined space. This property can be assessed using fluorescence anisotropy or with probes whose fluorescence intensity is dependent on the rigidity of their environment. Studies on mixed micelles of decanoyl-N-methylglucamide and SDS using probes like Auramine O, rhodamine B, and diphenylbutadiene have indicated that the participation of the co-surfactant induces the formation of less ordered micelles. nih.govresearchgate.net This effect is particularly pronounced in mixtures with anionic surfactants, suggesting that the electrostatic interactions and packing constraints lead to a more fluid and less structured micellar interior compared to the pure nonionic surfactant micelles. researchgate.net

The table below summarizes common techniques used to probe the microenvironment of N-alkyl-N-methyl glucamide micelles and the general findings.

Property Probe/Method Observation in N-Alkyl-N-Methyl Glucamide Systems Citation
MicropolarityPyrene (I₁/I₃ ratio)In mixed micelles with SDS, increasing SDS content leads to a more dehydrated (less polar) palisade layer. nih.gov
MicroviscosityFluorescence Anisotropy (e.g., Rhodamine B, Diphenylbutadiene)The inclusion of a co-surfactant, especially anionic SDS, results in the formation of less ordered and more fluid micellar structures. nih.govresearchgate.net
MicroviscosityFluorescence Intensity (e.g., Auramine O)Consistent with anisotropy data, indicates a decrease in micellar ordering upon mixing with SDS. nih.gov

Adsorption at Fluid Interfaces

The surface-active nature of N-Lauroyl-N-methyl glucamide drives it to accumulate at interfaces, such as the boundary between air and water, altering the interfacial properties.

The adsorption of N-Lauroyl-N-methyl glucamide (MEGA-12) at the air/water interface has been characterized by surface tension measurements. These studies determine key parameters that describe its efficiency and effectiveness as a surfactant. Research has established a critical micelle concentration (CMC) for MEGA-12 of approximately 2.48 x 10⁻⁴ mol/L. researchgate.net At this concentration, the interface is saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk solution.

From the Gibbs adsorption isotherm, further properties can be derived. The maximum surface excess concentration (Γmax), which represents the maximum packing density of the surfactant at the interface, was found to be 4.883 x 10⁻⁶ mol/m². researchgate.net This corresponds to a minimum area per molecule (Amin) of 0.34 nm², which provides insight into how the molecules are oriented and packed at the interface. researchgate.net The kinetics of adsorption, studied by methods like the maximum bubble pressure technique, reveal how quickly the surfactant can lower surface tension. researchgate.net

Parameter Value Citation
Critical Micelle Concentration (CMC)2.48 x 10⁻⁴ mol/L researchgate.net
Maximum Surface Excess (Γmax)4.883 x 10⁻⁶ mol/m² researchgate.net
Minimum Area per Molecule (Amin)0.34 nm² researchgate.net

Mechanisms of Interfacial Tension Reduction

N-Lauroyl-N-methyl glucamide reduces the interfacial tension at the air/water interface through the spontaneous adsorption of its molecules. The amphiphilic structure, consisting of a hydrophobic lauroyl tail and a hydrophilic methyl glucamide headgroup, is key to this process. ontosight.ai The hydrophobic tail has a low affinity for the bulk water phase and preferentially orients itself away from the water, towards the air. Simultaneously, the polar headgroup remains hydrated in the water phase. This molecular arrangement at the interface disrupts the cohesive hydrogen-bonding network of water molecules at the surface, reducing the work required to expand the interface and thereby lowering the surface tension. The effectiveness of this reduction is quantified by the surface tension at the CMC (γCMC).

The process of surfactant molecules moving from the bulk solution to the interface is not instantaneous. The dynamics of this adsorption can be modeled to understand the rate-limiting steps. For N-Lauroyl-N-methyl glucamide, the adsorption kinetics exhibit a mixed-control mechanism. researchgate.net

Diffusion-Controlled Process: In the initial stages of adsorption or at low bulk concentrations, the rate at which molecules arrive at the subsurface layer is limited by their diffusion through the bulk solution. This is known as a diffusion-controlled process. researchgate.net

Barrier-Controlled (or Adsorption-Controlled) Process: As the interface becomes more populated with surfactant molecules, an energetic barrier can arise. This barrier may be due to electrostatic repulsion (if charged surfactants are present) or steric hindrance from the already-adsorbed molecules, which inhibits the adsorption of subsequent molecules. researchgate.net At this stage, the process becomes adsorption-controlled or barrier-controlled, where the rate is limited by the energy required to insert a molecule into the increasingly crowded interface. Studies on N-Lauroyl-N-methyl glucamide show that while the initial adsorption is diffusion-controlled, the process transitions to become adsorption-controlled at later stages of interface saturation. researchgate.net

Mixed Surfactant System Interactions and Phase Behavior

N-Lauroyl-N-methyl glucamide is often used in formulations with other surfactants. The interactions between different surfactant types can lead to non-ideal mixing behavior, often resulting in enhanced performance, a phenomenon known as synergism.

A marked synergism is observed when N-alkyl-N-methylglucamides are mixed with the anionic surfactant Sodium Dodecyl Sulfate (SDS). researchgate.netjst.go.jp This synergy manifests in both the formation of mixed micelles in the bulk solution and the formation of mixed adsorbed films at the air/water interface.

The interaction between the nonionic glucamide and the anionic SDS is attractive. This is attributed to ion-dipole interactions between the negatively charged sulfate headgroup of SDS and the polar, nonionic glucamide headgroup. researchgate.net This favorable interaction leads to several synergistic effects:

Reduced CMC: The CMC of the mixture is significantly lower than that of the individual components, indicating that micelles form more readily in the mixed system. researchgate.netjst.go.jp

Enhanced Surface Tension Reduction: The mixtures are more efficient at reducing surface tension. The surface tension at the CMC (γCMC) for the mixture is lower than for either pure surfactant. jst.go.jp

Increased Micellar Stability: The mixed micelles containing the anionic surfactant are more stable than the pure micelles of either component. researchgate.net

Altered Micellar Structure: The inclusion of SDS into the glucamide micelles alters their aggregation number and internal structure. The mean micellar aggregation number initially increases with the addition of SDS before leveling off. nih.gov

Interfacial and Aggregation Behavior with Co-surfactants (Ionic, Nonionic, Zwitterionic)

The interaction of N-lauroyl-N-methyl glucamide (MEGA-12) with other surfactants in aqueous solutions is a critical aspect of its application in complex formulations. The formation of mixed micelles and the behavior at interfaces are significantly influenced by the nature of the co-surfactant, which can be ionic, nonionic, or zwitterionic. These interactions often lead to synergistic effects, where the properties of the mixture are superior to those of the individual components.

Research into the homologous series of N-alkanoyl-N-methyl glucamides (MEGA-n) provides significant insight into this behavior. Studies on mixed surfactant systems containing a nonionic glucamide surfactant and an ionic surfactant typically reveal non-ideal mixing behavior, characterized by attractive interactions between the surfactant headgroups. This leads to a reduction in the critical micelle concentration (CMC) compared to the ideal value, indicating synergistic micellization. researchgate.net

Ionic Co-surfactants: When mixed with anionic surfactants, such as sodium dodecylsulfate (SDS), N-alkyl-N-methyl glucamides exhibit marked synergism. jst.go.jp Investigations into mixtures of SDS with octyl, nonyl, and decyl-N-methylglucamides (MEGA-8, MEGA-9, and MEGA-10) showed a significant reduction in surface tension, with the synergistic effect increasing with the chain length of the glucamide (MEGA-8 < MEGA-9 < MEGA-10). jst.go.jp This suggests a strong interaction between the anionic sulfate headgroup and the nonionic, polar glucamide headgroup, leading to more efficient packing at the air/water interface and in micelles. researchgate.netjst.go.jp Similarly, studies combining the anionic surfactant α-sulfonatomyristic acid methyl ester with decanoyl-N-methylglucamide (MEGA-10) demonstrated the formation of well-mixed micelles, with CMC values deviating negatively from ideal mixing due to strong headgroup interactions. researchgate.net

With cationic co-surfactants, such as Gemini-type surfactants, N-alkyl-N-methyl glucamides also display attractive interactions. A study on the mixture of Bis-trimethyl ammonium (B1175870) Gemini (B1671429) derived from tartaric acid bromide (BAGTB) and MEGA-10 revealed a negative deviation from ideal mixing for the CMC values. jst.go.jp The interaction parameters calculated using regular solution theory were negative, confirming attractive interactions in both the mixed micelles (ωR) and at the adsorbed air/water interface (ωA). jst.go.jp However, the synergism in surface tension reduction was found to be relatively weak. jst.go.jp

Zwitterionic Co-surfactants: The interaction between N-alkyl-N-methyl glucamides and zwitterionic surfactants has also been explored. For instance, the combination of the zwitterionic surfactant CHAPS (a derivative of cholic acid) with MEGA-n (n=8, 9, 10) has been investigated to understand their mixed micellization and adsorbed film formation, which is particularly relevant for solubilizing membrane proteins. researchgate.net The aggregation behavior in these systems is influenced by the interplay of the different headgroup structures and charges. nih.gov

The table below summarizes the interaction parameters for a mixed system of the cationic Gemini surfactant BAGTB and the nonionic surfactant MEGA-10, based on regular solution theory. jst.go.jp

ParameterDescriptionValue
ωRInteraction parameter in mixed micellesNegative (indicating attraction)
ωAInteraction parameter in the adsorbed film at the air/water interfaceSlightly negative (indicating attraction)

Phase Diagrams of Multicomponent Systems (e.g., N-Lauroyl-N-methyl glucamide/Alcohol/Alkane/Water)

The phase behavior of N-lauroyl-N-methyl glucamide (MEGA-12) in multicomponent systems, particularly quaternary systems of surfactant/alcohol/alkane/water, is crucial for the formulation of microemulsions. These systems exhibit complex phase behavior that can be systematically studied using "fishlike" phase diagrams. nih.govresearchgate.net By varying parameters such as the mass fraction of alcohol in the surfactant/alcohol mixture (β) and the mass fraction of the aqueous phase (with or without salt) in the total system (ε), a series of phase inversions can be observed. nih.gov

For the quaternary system of N-lauroyl-N-methyl glucamide/alcohol/alkane/water, increasing the water content at a constant alcohol-to-surfactant ratio typically induces a Winsor I (oil-in-water, 2-phase) → Winsor III (bicontinuous, 3-phase) → Winsor II (water-in-oil, 2-phase) transition. nih.govresearchgate.net The Winsor III middle phase is a microemulsion containing significant amounts of both oil and water. The efficiency and characteristics of these microemulsions are influenced by the type of alcohol and alkane used. nih.govresearchgate.net

The study of these phase diagrams allows for the determination of the hydrophilic-lipophilic balanced (HLB) plane equation for the quaternary system. nih.govresearchgate.net This provides information on the composition of the interfacial layer separating the oil and water domains.

The table below presents key physicochemical parameters calculated from ε-β fishlike phase diagrams for a representative N-lauroyl-N-methyl glucamide (MEGA-12) quaternary system. nih.gov

ParameterDescription
ASMass fraction of alcohol in the HLB interfacial layer
B, εB)Coordinates of the start point of the middle-phase microemulsion
E, εE)Coordinates of the end point of the middle-phase microemulsion
CS and CAMass fractions of MEGA-12 and alcohol in the total system
SO and AOSolubilities of MEGA-12 and alcohol in the oil phase

The phase behavior of these systems demonstrates the versatility of N-lauroyl-N-methyl glucamide in creating structured fluids like microemulsions, which are thermodynamically stable, isotropic, and transparent systems with a wide range of applications. researchgate.netaustinpublishinggroup.com

Compound Names

Common Name / AbbreviationChemical Name
N-Lauroyl-N-methyl glucamide / MEGA-12N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanamide
Decanoyl-N-methylglucamide / MEGA-10N-decanoyl-N-methylglucamine
Nonyl-N-methylglucamide / MEGA-9N-methyl-N-nonyl-D-glucamine
Octyl-N-methylglucamide / MEGA-8N-octyl-N-methyl-D-glucamine
SDSSodium dodecylsulfate
BAGTBBis-trimethyl ammonium Gemini derived from tartaric acid bromide
CHAPS3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate
α-SMy·MeSodium salt of α-sulfonatomyristic acid methyl ester
n-ButanolButan-1-ol
n-OctaneOctane
WaterH₂O
Sodium ChlorideNaCl

Environmental Biogeochemistry and Degradation Pathways of N Lauroyl N Methyl Glucamide

Biodegradation Kinetics and Mechanisms in Environmental Compartments

The degradation of N-Lauroyl-N-methyl glucamide in the environment is primarily a biological process driven by microbial activity. Studies have shown that the compound is readily biodegradable under environmental conditions. industrialchemicals.gov.au Standardized tests, such as the OECD 301 B and 301F, have confirmed its high mineralization rates, with biodegradation reaching 85–90% within a 28-day period. industrialchemicals.gov.au

The aerobic biodegradation of N-Lauroyl-N-methyl glucamide proceeds through several metabolic intermediates. The initial step is the ω-oxidation of the lauroyl group to form a carboxylic acid. researchgate.netresearchgate.net This is followed by sequential β-oxidation, which shortens the alkyl chain by two carbon atoms in each cycle. researchgate.netresearchgate.netnih.gov

Studies on the biodegradation of a homologous C10-glucamide using liquid chromatography/electrospray mass spectrometry (LC/ESMS) have provided direct evidence for this pathway. researchgate.netresearchgate.net Researchers identified 'C4-glucamide acid' as a key metabolic intermediate. researchgate.netresearchgate.net The presence of this short-chain dicarboxylic acid glucamide confirms that the original alkyl chain undergoes oxidative cleavage. The presumed precursor intermediates, such as C10-, C8-, and C6-glucamide acids, were not detected in these studies, which suggests their breakdown is rapid and does not lead to accumulation in the environment. researchgate.netresearchgate.net

The general sequence of this metabolic pathway is:

ω-Oxidation: The terminal methyl group of the N-lauroyl chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid, forming a dicarboxylic acid derivative.

β-Oxidation: The resulting dicarboxylic acid undergoes successive rounds of β-oxidation, where the chain is shortened, eventually leading to intermediates like the observed C4-glucamide acid. researchgate.netresearchgate.net

Table 1: Biodegradation Data for N-Lauroyl-N-methyl glucamide
Test GuidelineDuration (days)Biodegradation Rate (%)Result
OECD 301F2885–90Readily Biodegradable
OECD 301 B28>60Readily Biodegradable industrialchemicals.gov.au

The biodegradation of N-Lauroyl-N-methyl glucamide is carried out by diverse microbial communities present in environments such as soil and wastewater treatment systems. nih.govmdpi.com While specific studies identifying the exact microbial consortia responsible for its degradation are limited, the metabolic pathways involved point towards bacteria and fungi known for hydrocarbon and fatty acid metabolism. researchgate.netbiorxiv.org

Genera such as Mycobacterium, known for high dehydrogenase activity, are strongly associated with the degradation of alkanes. researchgate.net In engineered systems like activated sludge, bioaugmentation with bacteria like Comamonas and Acinetobacter has been shown to enhance the removal of other nitrogen-containing organic pollutants, suggesting these or similar genera could be involved. researchgate.net The microbial communities that effectively degrade this surfactant are likely composed of populations that can perform alkane hydroxylation and subsequent β-oxidation of the resulting fatty acid chain. frontiersin.org The presence of pollutants can shape the microbial community structure, leading to the enrichment of specific degrader populations over time. researchgate.netfrontiersin.org

Environmental Distribution, Fate, and Transport

The environmental fate of N-Lauroyl-N-methyl glucamide is largely dictated by its use in rinse-off personal care and household cleaning products, which leads to its release into wastewater streams. industrialchemicals.gov.au Its physicochemical properties, particularly its surface activity, govern its distribution between aqueous and solid phases in the environment. industrialchemicals.gov.auresearchgate.net

Upon entering sewer systems, the majority of N-Lauroyl-N-methyl glucamide is transported to municipal wastewater treatment plants (WWTPs). industrialchemicals.gov.au Within the WWTP, its removal is achieved through a combination of two primary mechanisms: biodegradation and physical sequestration. industrialchemicals.gov.au As established, the compound is readily biodegradable, and a significant portion is expected to be mineralized by the microbial biomass in activated sludge. industrialchemicals.gov.au Concurrently, due to its surfactant nature, it has a tendency to adsorb to suspended solids and sludge particles, which are then removed from the water column during sedimentation processes. industrialchemicals.gov.au The combination of these processes results in a high rate of elimination from the effluent.

The surface-active properties of N-Lauroyl-N-methyl glucamide lead to its partitioning from the aqueous phase to solid matrices like sludge and sediments. industrialchemicals.gov.au The adsorption process is influenced by the characteristics of both the surfactant and the solid material. For instance, surfactants with longer alkyl chains tend to have lower water solubility and exhibit enhanced adsorption to soil and sludge.

The adsorption kinetics at the air/water interface have been studied, revealing that the process is initially controlled by diffusion of the surfactant molecules to the interface. researchgate.net As the surface becomes more populated with surfactant molecules, the mechanism shifts to become adsorption-controlled, where an energy barrier must be overcome for further adsorption. researchgate.net Sludge containing the adsorbed surfactant may be sent to landfill or applied to agricultural land, where the compound is expected to continue its biodegradation. industrialchemicals.gov.au

Table 2: Adsorption Properties of N-Lauroyl-N-methylglucamide (MEGA-12)
ParameterValueReference
Critical Micelle Concentration (CMC)2.48 × 10-4 mol/l researchgate.net
Maximum Surface Excess (Γmax)4.883 × 10-6 mol/m2 researchgate.net
Minimum Area per Molecule (Amin)0.34 nm2 researchgate.net

Sustainability Assessment and Renewable Resource Integration

N-Lauroyl-N-methyl glucamide is recognized as a surfactant with a favorable sustainability profile, primarily due to its derivation from renewable resources and its inherent biodegradability. nih.govlu.selu.sed-nb.info Its classification as a "green chemical" stems from its synthesis from natural feedstocks, its biodegradability, and its comparatively low environmental impact. nih.govd-nb.info

The integration of renewable resources is fundamental to the production of N-Lauroyl-N-methyl glucamide. The synthesis process utilizes feedstocks such as glucose and fatty acids. nih.govd-nb.info Specifically, the compound is produced from N-methyl glucamine, a derivative of glucose, and lauric acid, a fatty acid. ugm.ac.id Lauric acid can be sourced from vegetable oils like palm kernel oil. ugm.ac.id This reliance on plant-based starting materials contributes to a high Renewable Carbon Index (RCI) of 95%.

From an environmental perspective, a key attribute of N-Lauroyl-N-methyl glucamide is its biodegradability. researchgate.netresearchgate.netindustrialchemicals.gov.au Studies on its metabolic pathway under aerobic conditions suggest a breakdown process involving ω-oxidation of the alkyl chain followed by subsequent β-oxidations. researchgate.net The majority of the chemical used in consumer products is expected to be released to sewers, where it is anticipated to be partially removed through adsorption to sediment or sludge. industrialchemicals.gov.au Due to its degradation, the release into surface waters is not projected to reach concentrations that are ecotoxicologically significant. industrialchemicals.gov.au

The manufacturing process itself has been a focus of green chemistry principles, further enhancing its sustainability credentials. Enzymatic synthesis, often carried out in solvent-free conditions, presents an environmentally sound alternative to conventional chemical methods. nih.gov This biocatalytic approach employs enzymes like immobilized lipase (B570770) (e.g., Novozym 435®) to catalyze the amidification reaction between lauric acid and N-methyl glucamine. nih.govugm.ac.id Research has been dedicated to optimizing these enzymatic reactions to maximize efficiency and yield. ugm.ac.id For instance, a final amide yield of 99% can be achieved after a hydrolysis step that converts by-products, and excess reactants can be recycled for subsequent batches. nih.govd-nb.info

Below are data tables summarizing the sustainability features and research findings related to the synthesis of N-Lauroyl-N-methyl glucamide.

Table 1: Sustainability Profile of N-Lauroyl-N-methyl glucamide

FeatureDescriptionSource
Origin Derived from renewable resources, including glucose and fatty acids (lauric acid). nih.govd-nb.info
Renewable Carbon Index (RCI) 95%
Biodegradability Considered a readily biodegradable surfactant. nih.govd-nb.infoindustrialchemicals.gov.au
Environmental Impact Regarded as having a low environmental impact. The majority is released to sewers and partially removed at treatment plants. nih.govd-nb.infoindustrialchemicals.gov.au
Synthesis Method Can be produced via environmentally friendly enzymatic synthesis, often under solvent-free conditions. nih.gov

Table 2: Research Findings on Optimized Enzymatic Synthesis

ParameterOptimal Condition/ResultSource
Catalyst Immobilized lipase from Candida antarctica (Novozym 435®) nih.govugm.ac.id
Reactants Lauric acid and N-methyl glucamine ugm.ac.id
Substrate Molar Ratio 1:1 (N-methyl glucamine:Lauric acid) ugm.ac.id
Enzyme Concentration 8% (w/w) ugm.ac.id
Reaction Temperature 50-55 °C ugm.ac.id
Lauric Acid Conversion 64.5% ugm.ac.id
Product Yield 96.5% ugm.ac.id

Structure Property Relationships and Comparative Studies of N Lauroyl N Methyl Glucamide Analogues

Elucidating the Influence of Alkyl Chain Length on Interfacial and Aggregation Properties

The length of the hydrophobic alkyl chain is a critical determinant of the interfacial and aggregation behavior of N-acyl-N-methyl glucamides. This parameter significantly influences properties such as the critical micelle concentration (CMC), surface tension reduction, and the physical form of the surfactant in solution, such as gel formation. acs.orggoogle.comresearchgate.net

Systematic investigations have shown a clear and predictable relationship between the number of carbon atoms in the alkyl chain and the surfactant's efficiency and effectiveness. researchgate.net Generally, increasing the alkyl chain length enhances the hydrophobicity of the molecule, leading to a lower CMC. acs.orgresearchgate.net The CMC is a key indicator of surfactant efficiency, representing the concentration at which molecules begin to self-assemble into micelles. A lower CMC signifies that less surfactant is needed to saturate interfaces and form micelles. Research indicates that for N-acyl N-alkyl 1-amino-1-deoxy-D-glucitols, the CMC is typically lowered by a factor of 10 for every two methylene (B1212753) units added to the alkyl chain. researchgate.net

For instance, a comparative study of N-acetyl-N-alkyl-d-glucamides demonstrated that the derivative with a longer alkyl chain had a lower CMC. acs.org Specifically, the CMC for a decyl (C10) derivative was found to be 2-3 times higher than that of a surfactant with a longer undecanoyl (C11) chain. acs.org This trend is consistent across the N-methyl glucamide family, where decanoyl-N-methylglucamide (C10) exhibits a CMC of 4.8 mM, while the undecanoyl (C11) analogue has a lower CMC of 1.6 mM. acs.org

The alkyl chain length also dictates the surfactant's ability to form gels. N-Lauroyl-N-methyl glucamide (a C12 derivative) is known for its capacity to create extensive, spatially extended networks in aqueous solutions, leading to gelation at very low concentrations. google.com A 0.2 wt% solution can form a loose, jelly-like structure at 4°C, with the rigidity of the gel increasing with higher concentrations. google.com This property is directly linked to the hydrophobic interactions between the C12 alkyl chains.

Acyl ChainCommon NameCMC (mM)Source
C10Decanoyl-N-methylglucamide4.8 acs.org
C11Undecanoyl-N-methylglucamide1.6 acs.org

Comparative Analysis with Other N-Methyl Glucamide Derivatives

Modifications to the N-methyl glucamide structure are not limited to the acyl chain. Altering the N-alkyl substituent (the methyl group) or the hydrophilic glucamine headgroup creates a wide array of derivatives with distinct properties. For example, research has been conducted on N-acetyl-N-alkyl-d-glucamides where the N-alkyl group was varied (e.g., ethyl, butyl, hexyl). acs.org These structural changes influence the hydrophilic-lipophilic balance (HLB), which in turn affects the surfactant's function as an emulsifier, detergent, or wetting agent. acs.org

Derivatives with short N-alkyl chains, such as N-acetyl-N-ethyl-d-glucamide and N-acetyl-N-butyl-d-glucamide, are less effective at stabilizing oil-water interfaces due to their limited hydrophobicity. acs.org In contrast, increasing the N-alkyl chain length to octyl or decyl significantly improves surface activity. acs.org For example, N-acetyl-N-octyl-d-glucamide and N-acetyl-N-decyl-d-glucamide can reduce the surface tension of water to below 40.0 mN/m and have HLB values (13.2 and 12.2, respectively) similar to commercially produced C12-C14 N-methylglucamides used in detergents. acs.org

Furthermore, the synthesis of gemini (B1671429) (dimeric) surfactants has been achieved by reacting N-alkyl glucamines (with C8, C10, or C12 alkyl chains) with diepoxides. researchgate.net This creates molecules with two hydrophobic tails and two hydrophilic heads linked by a spacer, which can exhibit significantly different aggregation behavior and surface properties compared to their monomeric counterparts. researchgate.net

Structural Comparisons with Alternative Bio-based Surfactant Classes (e.g., Alkyl Polyglycosides, Sucrose (B13894) Esters)

N-Lauroyl-N-methyl glucamide is part of a growing family of bio-based surfactants. When compared to other major classes like Alkyl Polyglycosides (APGs) and Sucrose Esters (SEs), key structural differences emerge that dictate their properties and applications. nih.govnih.gov

N-Alkyl Glucamides (e.g., Lauroyl Methyl Glucamide): These surfactants possess a linear polyol headgroup derived from glucose and a hydrophobic tail linked via a stable amide bond. nih.gov This amide linkage confers excellent stability in alkaline environments, making them suitable for heavy-duty cleaning formulations. nih.gov

Alkyl Polyglycosides (APGs): APGs also have a glucose-derived headgroup, but the linkage to the hydrophobic fatty alcohol tail is an acetal (B89532) (glycosidic) bond. nih.govresearchgate.net The hydrophilic part can consist of one or more glucose units (degree of polymerization). google.com APGs are known for their excellent dermatological compatibility, high biodegradability, and tolerance to hard water. researchgate.net Compared to glucamides, the glycosidic bond is more susceptible to hydrolysis under strong acidic conditions.

Sucrose Esters (SEs): SEs use sucrose, a disaccharide, as the hydrophilic headgroup. nih.govnih.gov The hydrophobic fatty acid is attached via an ester linkage. nih.gov Because sucrose has multiple hydroxyl groups, a range of products from monoesters to polyesters can be formed, allowing for a wide spectrum of HLB values. nih.gov However, the ester bond is prone to hydrolysis, particularly under alkaline conditions, making them less stable than the amide-linked glucamides in certain formulations. core.ac.uk

Surfactant ClassHydrophilic HeadgroupHydrophobic TailLinkage TypeKey Structural FeatureSource
N-Alkyl GlucamidesN-methyl glucamine (linear polyol)Fatty Acid (Acyl)AmideAlkali-resistant amide bond nih.gov
Alkyl Polyglycosides (APGs)Glucose (mono- or poly-)Fatty AlcoholAcetal (Glycosidic)Variable degree of polymerization nih.govresearchgate.net
Sucrose Esters (SEs)Sucrose (disaccharide)Fatty AcidEsterMultiple hydroxyls allow variable esterification nih.govnih.gov

Design and Synthesis of N-Lauroyl-N-methyl glucamide Derivatives for Targeted Academic Investigation

The synthesis of N-Lauroyl-N-methyl glucamide and its analogues for research is primarily achieved through two routes: chemical synthesis and enzymatic catalysis.

Chemical Synthesis: The traditional chemical method involves the condensation reaction between N-methyl glucamine and a fatty acid derivative, typically an acid chloride like lauroyl chloride. This reaction is conducted under controlled anhydrous conditions to promote the formation of the amide bond. Maintaining a precise 1:1 molar ratio of the reactants is crucial to minimize the formation of diacyl by-products. Another chemical pathway is the reaction of N-methylglucamine with methyl esters of fatty acids, often using a catalyst like sodium methoxide (B1231860). researchgate.net

Enzymatic Synthesis: A greener and more specific approach utilizes enzymes, particularly lipases, as catalysts. researchgate.netresearchgate.net Immobilized lipase (B570770) from Candida antarctica (often commercialized as Novozym 435®) is highly effective in catalyzing the amidification between N-methyl glucamine and a fatty acid (like lauric acid) or its methyl ester (methyl laurate). researchgate.netresearchgate.net This method can be performed under solvent-free conditions, which significantly improves its environmental profile. researchgate.net Studies on the optimization of this enzymatic process have investigated the effects of temperature, substrate molar ratio, and enzyme concentration to maximize the yield. researchgate.netugm.ac.id For example, an optimal temperature range of 50-55°C and a 1:1 molar ratio of N-methyl glucamine to lauric acid have been identified to achieve high conversion rates. researchgate.netugm.ac.id A common by-product in these systems is an amide-ester, which can be easily removed through a subsequent hydrolysis step, potentially allowing for a final amide yield of up to 99%. researchgate.net The development of HPLC methods is essential for monitoring the reaction progress and ensuring the purity of the final product. nih.gov

Theoretical and Computational Approaches in N Lauroyl N Methyl Glucamide Research

Computational chemistry and molecular modeling have emerged as indispensable tools for investigating the properties and behaviors of surfactants at a molecular level. For N-Lauroyl-N-methyl glucamide (LMG), these theoretical approaches provide profound insights into its self-assembly, reactivity, and environmental impact, complementing experimental findings and guiding the design of new, sustainable surfactant systems.

Q & A

Q. What are the primary physicochemical properties of lauroyl methyl glucamide, and how are they characterized in laboratory settings?

this compound (CAS No: 287735-50-6) is a sugar-based surfactant with amphiphilic properties. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation of the glucamide backbone.
  • High-Performance Liquid Chromatography (HPLC) to assess purity and quantify residual reactants.
  • Surface Tension Measurements (e.g., using a tensiometer) to determine critical micelle concentration (CMC).
  • Thermogravimetric Analysis (TGA) for thermal stability evaluation .
Property Method Typical Value
Molecular WeightMass Spectrometry~405 g/mol (theoretical)
CMC (25°C)Du Noüy Ring Method0.1–0.5 mM (varies with pH)
Hydrophilic-Lipophilic Balance (HLB)Griffin’s Method~12–14 (estimated)

Q. How is this compound synthesized, and what are common purity challenges?

Synthesis involves the condensation of methyl glucamine with lauroyl chloride under controlled anhydrous conditions. Key steps:

  • Reaction Stoichiometry : Maintain a 1:1 molar ratio to minimize diacyl byproducts.
  • Purification : Use solvent extraction (e.g., ethyl acetate/water partitioning) to remove unreacted fatty acids.
  • Quality Control : Monitor for residual solvents (e.g., dichloromethane) via Gas Chromatography (GC) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While it is generally low-toxicity (approved for cosmetic use up to 7% in China), researchers should:

  • Use personal protective equipment (PPE) (gloves, goggles) to avoid skin/eye irritation.
  • Store in airtight containers to prevent hydrolysis.
  • Follow OECD Guidelines 423 for acute oral toxicity screening in preclinical studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in surfactant efficiency data for this compound across different experimental models?

Discrepancies in CMC or foaming capacity often arise from:

  • Solution pH : Protonation of the glucamide headgroup alters micelle formation.
  • Ionic Strength : Electrolytes (e.g., NaCl) compress the electrical double layer, reducing CMC.
  • Temperature : Higher temperatures destabilize hydrogen bonding in the hydrophilic moiety. Methodological Recommendations :
  • Standardize buffers (e.g., phosphate vs. Tris) and ionic strength in comparative studies.
  • Use dynamic light scattering (DLS) to monitor micelle size distribution under varying conditions .

Q. What advanced techniques are suitable for studying the interaction of this compound with lipid bilayers?

To evaluate its membrane-disruption potential (e.g., in drug delivery systems):

  • Langmuir-Blodgett Trough : Measure monolayer penetration into phospholipid films.
  • Fluorescence Anisotropy : Assess changes in membrane fluidity using probes like DPH.
  • Cryo-Electron Microscopy : Visualize structural perturbations in liposomes .

Q. How does this compound compare to other alkyl glucosides (e.g., decyl glucoside) in terms of biodegradability and environmental impact?

Comparative studies should include:

  • OECD 301F biodegradation tests to quantify mineralization rates.
  • Ecotoxicology Assays : Daphnia magna acute toxicity (EC50) and algal growth inhibition.
  • Structural Analysis : Longer alkyl chains (C12 vs. C10) reduce water solubility but enhance soil adsorption.
Parameter This compound Decyl Glucoside
Biodegradation (28 days)85–90%90–95%
EC50 (Daphnia magna)12 mg/L8 mg/L
CMC (25°C)0.3 mM1.2 mM

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound cytotoxicity studies?

Use non-linear regression models (e.g., Hill equation) to calculate IC50 values.

  • Assumptions Testing : Check for normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test).
  • Outlier Handling : Apply Grubbs’ test or robust regression for skewed datasets.
  • Software : Implement in R (drc package) or GraphPad Prism .

Methodological Considerations

Q. How to design reproducible experiments for evaluating this compound’s stability under oxidative stress?

  • Accelerated Aging Studies : Expose samples to 40°C/75% RH for 3 months, with periodic HPLC analysis.
  • Oxidant Challenge : Use hydrogen peroxide (0.1–1%) to simulate oxidation pathways.
  • Degradation Markers : Quantify peroxide value (PV) and aldehydes via thiobarbituric acid (TBA) assay .

Q. What are best practices for reconciling conflicting data between in vitro and in vivo studies on this compound’s irritation potential?

  • In Vitro : Use reconstructed human epidermis (RHE) models (e.g., EpiDerm™) for irritation scoring (IL-1α release).
  • In Vivo : Cross-validate with patch tests in murine models, noting interspecies differences in skin barrier function.
  • Meta-Analysis : Apply random-effects models to aggregate data across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.